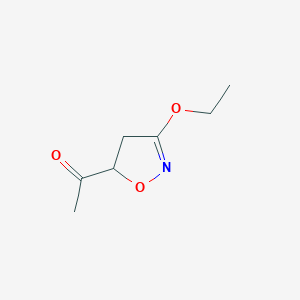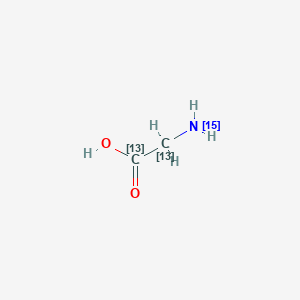
2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine, also known as SCH 23390, is a potent dopamine receptor antagonist. It was first synthesized in 1979 and has since been extensively studied for its various applications in scientific research.
Wirkmechanismus
2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 acts as a selective antagonist of the D1 dopamine receptor, which is primarily located in the brain. By blocking the activity of this receptor, 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 can modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA. This, in turn, can affect various physiological and behavioral processes.
Biochemische Und Physiologische Effekte
2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 has been shown to have a wide range of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. It has also been shown to affect various behavioral processes, including locomotor activity, learning and memory, and reward processing.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 in scientific research is its high selectivity for the D1 dopamine receptor, which allows for the precise modulation of dopamine signaling. However, one limitation of using 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade over extended periods of time.
Zukünftige Richtungen
There are several future directions for research involving 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390. One area of interest is the role of the D1 dopamine receptor in various neuropsychiatric disorders, including depression, anxiety, and addiction. Another area of interest is the development of novel compounds that can selectively target the D1 dopamine receptor with improved pharmacokinetic properties. Additionally, there is a need for further research into the mechanisms underlying the biochemical and physiological effects of 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390, as well as its potential therapeutic applications.
Synthesemethoden
The synthesis of 2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 involves several steps, including the condensation of 2,5-dimethoxybenzaldehyde with glycine ethyl ester, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained through a series of purification steps, including chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 23390 has been widely used in scientific research as a tool to study the role of dopamine receptors in various physiological and pathological processes. It has been used to investigate the mechanisms underlying drug addiction, schizophrenia, and Parkinson's disease, among others. It has also been used to study the effects of dopamine on behavior, cognition, and reward processing.
Eigenschaften
CAS-Nummer |
144040-48-2 |
|---|---|
Produktname |
2,5-Dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine |
Molekularformel |
C11H9NO3 |
Molekulargewicht |
203.19 g/mol |
IUPAC-Name |
5-hydroxy-8-methyl-1H-1-benzazepine-2,3-dione |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-8(4-6)12-11(15)10(14)5-9(7)13/h2-5,13H,1H3,(H,12,14,15) |
InChI-Schlüssel |
HJKATLKAMYKFOH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)C(=O)N2)O |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)C(=O)N2)O |
Synonyme |
2,5-dihydro-2,5-dioxo-3-hydroxy-8-methyl-1H-benzazepine 8-Me-DDHB |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)




